molecular formula C18H26OSe B14656649 2-(Phenylselanyl)cyclododecan-1-one CAS No. 42858-37-7

2-(Phenylselanyl)cyclododecan-1-one

Cat. No.: B14656649
CAS No.: 42858-37-7
M. Wt: 337.4 g/mol
InChI Key: AXKIBIWMUYYAAB-UHFFFAOYSA-N
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Description

2-(Phenylselanyl)cyclododecan-1-one is an organoselenium compound characterized by the presence of a phenylselanyl group attached to a cyclododecanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylselanyl)cyclododecan-1-one typically involves the reaction of cyclododecanone with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the selenium compound. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Phenylselanyl)cyclododecan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Phenylselanyl)cyclododecan-1-one involves the interaction of the phenylselanyl group with various molecular targets. In biological systems, the selenium atom can participate in redox reactions, mimicking the activity of enzymes like glutathione peroxidase. This activity helps in scavenging reactive oxygen species and protecting cells from oxidative damage . The compound may also interact with specific proteins and enzymes, modulating their activity and contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phenylselanyl)cyclododecan-1-one is unique due to its cyclododecanone ring, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

42858-37-7

Molecular Formula

C18H26OSe

Molecular Weight

337.4 g/mol

IUPAC Name

2-phenylselanylcyclododecan-1-one

InChI

InChI=1S/C18H26OSe/c19-17-14-10-5-3-1-2-4-6-11-15-18(17)20-16-12-8-7-9-13-16/h7-9,12-13,18H,1-6,10-11,14-15H2

InChI Key

AXKIBIWMUYYAAB-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=O)C(CCCC1)[Se]C2=CC=CC=C2

Origin of Product

United States

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